tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate
Description
Properties
Molecular Formula |
C10H13BrN2O3 |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-oxo-1H-pyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-7-4-6(11)5-12-8(7)14/h4-5H,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
NRFGOBKYVKGGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CNC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 5-Bromo-2-oxo-1,2-dihydropyridin-3-yl Derivatives
The synthesis begins with the formation of the 5-bromo-2-oxo-1,2-dihydropyridin-3-yl scaffold, typically via cyclization of appropriately substituted pyridine derivatives . One common route involves halogenation of a precursor pyridine ring bearing a suitable keto group, such as 2,6-dihydroxypyridine derivatives, followed by oxidation and bromination steps.
Formation of the Carbamate Moiety
The key step involves coupling the dihydropyridine intermediate with tert-butyl carbamate (also known as Boc anhydride or Boc protected amines), which is achieved through nucleophilic substitution or amide bond formation . The process generally proceeds as follows:
- Activation of the amino group on the pyridine ring (if present) or direct amination of the heterocycle.
- Reaction with tert-butyl chloroformate or Boc anhydride in the presence of a base such as triethylamine or pyridine to form the carbamate linkage.
Incorporation of Bromine at the 5-Position
The bromination step is often performed using N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile) under controlled conditions to selectively brominate the 5-position of the dihydropyridine ring, yielding 5-bromo-2-oxo-1,2-dihydropyridin-3-yl derivatives .
Multi-Step Synthesis Based on Building Blocks
Preparation of the 2-Oxo-1,2-dihydropyridine Core
- Method: The core heterocycle can be synthesized via cyclization of β-keto esters or β-keto amides with suitable nitrogen sources, such as ammonia or amines , under acidic or basic conditions.
- Reagents: β-Keto esters, ammonia, or primary amines, with catalysts like acidic or basic catalysts to promote cyclization.
Formation of the Carbamate Group
- The amino functionality introduced during heterocycle synthesis is protected or directly reacted with tert-butyl chloroformate in the presence of triethylamine or pyridine .
- This step yields the tert-butyl carbamate attached to the heterocycle, completing the target molecule.
Alternative Approaches: Synthesis via Cross-Coupling and Functional Group Transformations
Cross-Coupling Reactions
- Suzuki or Buchwald-Hartwig coupling can be employed to attach aromatic or heteroaryl groups to a dihydropyridine core, especially when pre-functionalized halogenated intermediates are available.
- This method allows for precise functionalization, including the introduction of the bromine atom at specific positions.
Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 0–25°C, inert atmosphere | Selective bromination at C-5 of dihydropyridine |
| Carbamate formation | Boc anhydride or Boc chloride | DIPEA or pyridine, 0–25°C | Formation of tert-butyl carbamate group |
| Cyclization | Ammonia or primary amines | Reflux, basic or acidic conditions | Ring closure to form dihydropyridine core |
Research Findings and Data Tables
Summary of Synthetic Routes
Advantages and Limitations
| Approach | Advantages | Limitations |
|---|---|---|
| Direct substitution | High selectivity, straightforward | Requires pre-functionalized intermediates |
| Multi-step synthesis | Flexibility in functionalization | Longer reaction times, lower overall yields |
| Cross-coupling | Precise control over substitution | Requires expensive catalysts, sensitive to functional groups |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The dihydropyridinone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different oxidation states of the dihydropyridinone moiety .
Scientific Research Applications
Chemistry:
Organic Synthesis: tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyridinone moiety play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate can be contextualized by comparing it to analogous carbamate derivatives reported by PharmaBlock Sciences and other sources. Below is a detailed analysis:
Structural Features and Substituent Effects
Key Observations
- Electron-Withdrawing vs. Electron-Donating Groups: The bromo substituent in the target compound increases electrophilicity at C5, making it reactive toward nucleophilic aromatic substitution (NAS) or cross-coupling (e.g., Suzuki), whereas hydroxyl or amino groups in analogs (e.g., ) enhance solubility or hydrogen-bonding capacity.
- Ring Systems: The dihydropyridinone core provides planar conjugation, contrasting with the saturated or bicyclic systems (e.g., bicyclo[2.2.2]octane in ), which impose conformational rigidity. Bicyclic analogs may exhibit improved target selectivity due to reduced flexibility.
- Steric and Stereochemical Effects : The tert-butyl carbamate group in all compounds shields the amine, enhancing stability during synthesis. Stereochemistry (e.g., in cyclopentyl or piperidine derivatives ) critically influences biological activity and synthetic routes.
Pharmacological Considerations
- The dihydropyridinone core may confer partial aromaticity, enabling interactions with hydrophobic enzyme pockets, whereas bicyclic systems (e.g., ) could improve binding affinity through preorganized geometries.
- Bromine’s size and hydrophobicity may increase membrane permeability relative to polar substituents (e.g., hydroxyl in ), but could also raise toxicity concerns.
Biological Activity
tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate, with the CAS number 1706749-88-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H15BrN2O3
- Molecular Weight : 303.16 g/mol
- IUPAC Name : tert-butyl (5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbamate
- SMILES Notation : CN1C=C(Br)C=C(NC(=O)OC(C)(C)C)C1=O
This compound features a pyridine ring with a bromo substituent and a carbamate functional group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound have been studied for their inhibitory effects on various enzymes and biological pathways. For instance, studies on related compounds have shown inhibition of RNA-dependent RNA polymerase (NS5B), which is crucial in viral replication processes. The inhibition profiles suggest that these compounds can act at allosteric sites, potentially leading to therapeutic applications in antiviral treatments .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Antiviral Activity : Compounds with similar structures have demonstrated potent antiviral effects by inhibiting viral polymerases. For example, certain derivatives exhibited EC50 values below 50 nM against specific genotypes of viruses .
- Kinase Inhibition : The compound's structure suggests potential activity against kinase enzymes, which are critical in cancer biology. Related compounds have shown IC50 values indicating effective inhibition of kinases involved in tumor progression .
- Cell Proliferation Inhibition : In vitro studies have indicated that similar compounds can inhibit the proliferation of cancer cell lines such as HeLa and HCT116, showcasing their potential as anticancer agents .
Case Studies and Research Findings
Several studies have reported significant findings regarding the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Compound A | VEGFR-2 Inhibition | 1.46 µM | |
| Compound B | NS5B Inhibition | < 50 nM | |
| Compound C | CDK Inhibition (CDK2) | 0.36 µM |
These findings underline the potential therapeutic applications of this compound in treating viral infections and cancers.
Q & A
Q. What are the optimal synthetic routes for tert-Butyl N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)carbamate, and how can purity be maximized?
Methodological Answer: The compound can be synthesized via carbamate protection of the amine group in a brominated dihydropyridinone precursor. Key steps include:
- Protection Strategy : Use tert-butoxycarbonyl (Boc) groups for amine protection under anhydrous conditions to avoid hydrolysis .
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates and final product purity.
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures.
- Critical Parameters : Control reaction temperature (typically 0–25°C) and stoichiometry of Boc-anhydride to prevent side reactions like overprotection or decomposition .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the Boc group (e.g., tert-butyl peaks at ~1.4 ppm in -NMR) and the bromine substitution pattern on the pyridinone ring .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (expected for : ~313.01 g/mol).
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is ideal, as demonstrated in related imidazo-pyridine carbamates .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent moisture-induced Boc deprotection .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring to assess hydrolytic stability .
- Incompatibilities : Avoid strong acids/bases, which cleave the Boc group, and oxidizing agents that may react with the dihydropyridinone ring .
Advanced Research Questions
Q. How can regioselective functionalization of the dihydropyridinone core be achieved?
Methodological Answer:
- Bromine as Directing Group : The 5-bromo substituent can direct cross-coupling reactions (e.g., Suzuki-Miyaura) at the adjacent C4 position. Use Pd(PPh) catalyst and aryl boronic acids in THF/NaCO .
- Challenges : Competing dehalogenation may occur; optimize ligand choice (e.g., XPhos) and reaction time to suppress side pathways .
- Validation : Monitor reaction progress via -NMR for disappearance of the bromine-coupled aromatic proton (~8.2 ppm) .
Q. What computational methods support mechanistic studies of its reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for Boc deprotection or ring-opening reactions.
- Solvent Effects : Include implicit solvent models (e.g., PCM for DCM or DMF) to predict reaction pathways under experimental conditions .
- Contradiction Resolution : If experimental yields contradict computational predictions (e.g., unexpected byproducts), re-examine steric effects or alternative protonation states .
Q. How can researchers analyze and mitigate byproduct formation during synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
